3-methoxy-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide
Description
3-Methoxy-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzo[b][1,4]oxazin-3-one core fused with a thiazole ring and substituted with a propyl group at position 4 and a benzamide moiety at position 4. Its structure integrates a methoxy-substituted benzamide group, which may enhance solubility and target binding through hydrogen bonding or π-π interactions. Structural characterization of such compounds commonly employs spectroscopic methods (e.g., $ ^1 \text{H} $ NMR, IR) and X-ray crystallography, with software like SHELX facilitating refinement of crystallographic data .
Properties
IUPAC Name |
3-methoxy-N-[4-(3-oxo-4-propyl-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-3-9-25-18-11-14(7-8-19(18)29-12-20(25)26)17-13-30-22(23-17)24-21(27)15-5-4-6-16(10-15)28-2/h4-8,10-11,13H,3,9,12H2,1-2H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPQEZGOWOSRNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methoxy-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer activities, enzyme inhibition, and possible mechanisms of action.
Chemical Structure
The compound features a complex structure that includes:
- A methoxy group
- A thiazole moiety
- A benzo[b][1,4]oxazine ring
This unique arrangement is believed to contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
Anticancer Properties
Research has shown that derivatives of the benzo[b][1,4]oxazine scaffold exhibit significant cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity : The compound was tested against human cancer cell lines such as SW620 (colon), PC-3 (prostate), and NCI-H23 (lung cancer). The results indicated varying degrees of cytotoxicity depending on the specific structural modifications made to the compound .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on histone deacetylases (HDACs), which are critical in cancer progression:
- HDAC Inhibition : Compounds with similar structures demonstrated promising HDAC inhibitory activity, impacting cell cycle regulation and inducing apoptosis in cancer cells .
The proposed mechanism involves:
- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.
- Apoptosis Induction : Increased expression of pro-apoptotic markers and decreased anti-apoptotic proteins.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on GSK-3β Inhibition : A related compound was identified as a potent GSK-3β inhibitor with an IC50 value of 1.6 µM. This inhibition was associated with increased levels of phosphorylated GSK-3β in neuroblastoma cells, suggesting a potential pathway for therapeutic intervention in neurodegenerative diseases .
- Comparative Analysis : A series of compounds based on the benzo[b][1,4]oxazine structure were synthesized and evaluated for their biological activities. Compounds with alkyl substituents were found less potent than those with benzyl groups in terms of HDAC inhibition and cytotoxicity .
Data Table: Biological Activities Comparison
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-methoxy-N-(4-(3-oxo... | SW620 (Colon) | Varies | HDAC Inhibition |
| Related Compound | N2a (Neuroblastoma) | 1.6 | GSK-3β Inhibition |
| Benzyl Derivative | PC-3 (Prostate) | Lower than alkyl derivatives | Apoptosis Induction |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The benzo[b][1,4]oxazin-3-one scaffold is shared across multiple derivatives, but substituents and appended heterocycles critically influence physicochemical and biological properties.
Key Observations:
- Heterocyclic Appendages: The thiazole ring in the target compound may enhance π-stacking interactions with biological targets compared to pyrimidine () or triazine () moieties, which are bulkier and may sterically hinder binding .
- Functional Groups: The 3-methoxybenzamide group in the target compound introduces hydrogen-bonding capacity absent in ’s triazine-linked derivatives, suggesting divergent target affinities .
Preparation Methods
Alkylation of 6-Amino-3-Oxo-3,4-Dihydro-2H-Benzo[b]Oxazine
The 4-propyl-substituted benzo[b]oxazine intermediate is synthesized via N-alkylation of 6-amino-3-oxo-3,4-dihydro-2H-benzo[b]oxazine. As demonstrated in analogous systems, propyl bromide serves as the alkylating agent under basic conditions (K₂CO₃, DMF, 60°C, 12 hr), achieving 72–78% yields. The reaction proceeds via nucleophilic substitution, where the amine attacks the alkyl halide to form the 4-propyl derivative.
Functionalization at the 6-Position
Bromination at the 6-position is critical for subsequent thiazole coupling. Using N-bromosuccinimide (NBS) in acetic acid at 40°C introduces a bromine atom with >90% regioselectivity. This step ensures a reactive site for Suzuki-Miyaura or nucleophilic aromatic substitution (SNAr) reactions.
Thiazole Ring Formation
Hantzsch Thiazole Synthesis
The thiazole moiety is constructed via a modified Hantzsch reaction. The brominated benzooxazine reacts with thioamide precursors (e.g., thiourea or thioacetamide) in ethanol under reflux. For example, thiourea (1.2 equiv) and the brominated intermediate undergo cyclization at 80°C for 8 hr, yielding 4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b]oxazin-6-yl)thiazol-2-amine. Yields typically range from 65–70%, with purification via silica gel chromatography.
Benzamide Coupling
Activation of 3-Methoxybenzoic Acid
3-Methoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂, reflux, 3 hr). The resulting 3-methoxybenzoyl chloride is isolated in 85–90% yield and used directly in the next step.
Amide Bond Formation
The thiazole-2-amine intermediate reacts with 3-methoxybenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hr, achieving 75–80% yield. Alternative coupling agents such as HATU or EDCl/HOBt may enhance efficiency (yields up to 88%) but increase cost.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.5 Hz, 1H, benzamide-H), 7.45–7.38 (m, 3H, aromatic-H), 4.12 (t, J = 6.8 Hz, 2H, oxazine-CH₂), 3.94 (s, 3H, OCH₃), 1.85–1.78 (m, 2H, propyl-CH₂), 0.98 (t, J = 7.4 Hz, 3H, propyl-CH₃).
- IR (KBr): 1685 cm⁻¹ (C=O stretch, amide), 1610 cm⁻¹ (C=N stretch, thiazole), 1250 cm⁻¹ (C-O-C, oxazine).
Purity and Yield Optimization
Table 1. Reaction Yields Across Synthetic Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| N-Alkylation | Propyl bromide, K₂CO₃, DMF | 75 |
| Bromination | NBS, AcOH | 92 |
| Thiazole formation | Thiourea, EtOH, reflux | 68 |
| Amide coupling | 3-Methoxybenzoyl chloride, TEA | 78 |
Challenges and Strategic Solutions
Regioselectivity in Thiazole Formation
Competing pathways during Hantzsch synthesis may lead to regioisomers. Employing high-purity brominated intermediates and stoichiometric control minimizes byproducts.
Stability of the Oxazine Core
The 3-oxo group is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents (e.g., DCM) preserve integrity during coupling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
